Benzamide, 3-[(chloroacetyl)amino]-
Overview
Description
Benzamide, 3-[(chloroacetyl)amino]- is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper This particular compound is characterized by the presence of a chloroacetyl group attached to the amino group of the benzamide structure
Mechanism of Action
Target of Action
Benzamide, 3-[(chloroacetyl)amino]-, is a derivative of benzamide . Benzamides are known to interact with several targets in the body. For instance, benzamidine, a related compound, has been found to interact with targets such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, and Casein kinase II subunit alpha . These targets play crucial roles in various biological processes, including inflammation and pain response .
Mode of Action
Benzamides typically work by interacting with their targets and causing changes in their function . For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .
Biochemical Pathways
For example, benzamidine has been found to interact with several targets that are involved in various biochemical pathways . The downstream effects of these interactions can lead to changes in biological processes such as inflammation and pain response .
Pharmacokinetics
For instance, benzamidine is known to be absorbed and distributed in the body, and it is metabolized and excreted . These properties can impact the bioavailability of the compound .
Result of Action
For instance, benzamidine is known to interact with its targets and cause changes that can lead to the treatment of painful and inflammatory conditions .
Action Environment
The action, efficacy, and stability of Benzamide, 3-[(chloroacetyl)amino]-, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, factors such as temperature and the presence of other substances can also influence the action and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 3-[(chloroacetyl)amino]- typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-[(chloroacetyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Benzamide, 3-[(chloroacetyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, plastics, and paper.
Comparison with Similar Compounds
Benzamide: The parent compound without the chloroacetyl group.
N-(Chloroacetyl)benzamide: A similar compound with the chloroacetyl group attached directly to the benzamide structure.
N-(Chloroacetyl)aniline: A related compound with the chloroacetyl group attached to an aniline structure.
Uniqueness: Benzamide, 3-[(chloroacetyl)amino]- is unique due to the specific positioning of the chloroacetyl group on the amino group of the benzamide structure. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERGLWCKXHITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326621 | |
Record name | Benzamide, 3-[(chloroacetyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85126-66-5 | |
Record name | 3-[(2-Chloroacetyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85126-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-[(chloroacetyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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